Methyl 3-Ethyl-1H-indole-5-carboxylate
CAS No.:
Cat. No.: VC18313412
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO2 |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | methyl 3-ethyl-1H-indole-5-carboxylate |
| Standard InChI | InChI=1S/C12H13NO2/c1-3-8-7-13-11-5-4-9(6-10(8)11)12(14)15-2/h4-7,13H,3H2,1-2H3 |
| Standard InChI Key | QXWRUBISFAFDQH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CNC2=C1C=C(C=C2)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure consists of an indole scaffold substituted with an ethyl group at the 3-position and a methyl ester at the 5-position (Fig. 1). The indole nucleus contributes to its aromaticity and electronic properties, while the ester group enhances solubility in polar organic solvents .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 2358762-63-5 | |
| Molecular Formula | ||
| Molecular Weight | 203.24 g/mol | |
| SMILES | COC(=O)C1=CC2=C(C=C1)NC=C2CC | Derived from |
Spectroscopic Data
Although explicit NMR or IR data for Methyl 3-Ethyl-1H-indole-5-carboxylate are unavailable, related indole derivatives exhibit characteristic signals. For example, the ester carbonyl group typically resonates near 165–170 ppm in NMR, while the indole NH proton appears as a broad singlet around 8–10 ppm in NMR .
Synthesis and Derivatization
Direct Synthesis Routes
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Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds in acidic media .
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Transition Metal-Catalyzed Coupling: Palladium-mediated reactions to introduce substituents at specific positions .
A plausible route involves reacting 3-ethylindole-5-carboxylic acid with methanol under acid catalysis (e.g., ) to form the methyl ester .
Functionalization to Derivatives
The compound serves as a precursor for bioactive molecules:
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Nitro Derivatives: Nitration at position 7 yields Methyl 3-ethyl-7-nitro-1H-indole-5-carboxylate (CAS 790254-88-5), a compound with a molecular weight of 248.23 g/mol and enhanced electrophilicity .
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Amino Derivatives: Reduction of the nitro group produces Methyl 7-amino-3-ethyl-1H-indole-5-carboxylate (CAS 790254-22-7), a potential intermediate for antiviral agents .
Physicochemical Properties and Stability
Solubility and Reactivity
The methyl ester group improves solubility in dichloromethane, ethyl acetate, and methanol compared to parent carboxylic acids. The ethyl substituent at position 3 introduces steric hindrance, potentially slowing electrophilic substitution reactions at adjacent positions .
Thermal Stability
Applications in Research and Industry
Pharmaceutical Intermediates
Methyl 3-Ethyl-1H-indole-5-carboxylate is a key precursor for:
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Antiviral Agents: Functionalization at position 7 (e.g., amino or nitro groups) aligns with strategies for targeting viral proteases .
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Fluorescent Probes: Indole derivatives are used in bioimaging due to their inherent fluorescence .
Organic Synthesis
The compound participates in:
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